molecular formula C30H50O5 B12372229 Marsglobiferin

Marsglobiferin

Cat. No.: B12372229
M. Wt: 490.7 g/mol
InChI Key: AYDKOFQQBHRXEW-SQNAMZIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marsglobiferin is a triterpenoid compound that can be isolated from the ethanol extract of calla lily stems. It belongs to the class of terpenoids, specifically triterpenes, and has the molecular formula C₃₀H₅₀O₅ with a molecular weight of 490.72 . This compound is known for its potential biological activities and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Marsglobiferin is typically isolated from natural sources rather than synthesized through artificial means. The primary method of obtaining this compound involves the extraction of calla lily stems using ethanol. The ethanol extract is then subjected to various purification processes to isolate the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its primary use in research. The extraction from natural sources remains the most common method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Marsglobiferin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoids, while reduction may produce reduced triterpenoids .

Scientific Research Applications

Marsglobiferin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Marsglobiferin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is known to interact with key proteins and enzymes involved in these processes .

Comparison with Similar Compounds

Marsglobiferin is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid.

Conclusion

This compound is a fascinating compound with a wide range of potential applications in scientific research. Its unique properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol

InChI

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22-,23-,24-,27-,28+,29+,30-/m0/s1

InChI Key

AYDKOFQQBHRXEW-SQNAMZIKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C

Origin of Product

United States

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